4-(Trifluoromethyl)phenylurethane

Overview

Description

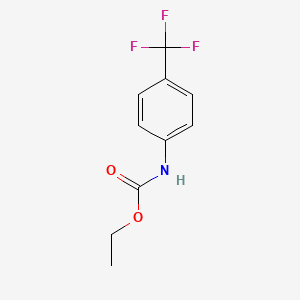

4-(Trifluoromethyl)phenylurethane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urethane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenylurethane typically involves the reaction of 4-(trifluoromethyl)phenol with an isocyanate. One common method is the reaction of 4-(trifluoromethyl)phenol with phenyl isocyanate under mild conditions to form the desired urethane compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenylurethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the urethane group to other functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylurethanes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(Trifluoromethyl)phenylurethane serves as a crucial building block in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve the pharmacokinetic properties of drug candidates. This modification often leads to increased potency and selectivity in therapeutic applications.

- Anti-inflammatory and Analgesic Agents : Research indicates that compounds with trifluoromethyl groups exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that similar compounds can inhibit human leukocyte elastase, demonstrating promising results in terms of efficacy and specificity.

- Potential Therapeutic Effects : Ongoing research is investigating the compound's potential therapeutic effects against various diseases, including cancer. The unique electronic properties imparted by the trifluoromethyl group may enhance interactions with biological targets, making this compound of interest in drug development.

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is used to formulate agrochemicals such as herbicides and fungicides. Its ability to enhance the performance and selectivity of these products leads to more effective pest control strategies.

- Herbicidal Properties : Compounds similar to this compound have been explored as herbicides due to their enhanced activity against specific weed species while minimizing damage to crops .

Material Science

Advanced Materials and Coatings

The compound is utilized in material science for its stability and reactivity. It is incorporated into polymer formulations to improve thermal stability and chemical resistance.

- Durable Materials Production : In industries such as automotive and construction, this compound contributes to the production of materials that require high durability and resistance to environmental degradation .

Synthetic Chemistry

Versatile Synthetic Intermediate

this compound acts as a versatile intermediate in organic synthesis. Its role in introducing fluorinated motifs into organic compounds significantly alters their chemical and physical properties.

- Synthetic Pathways : The compound is involved in various synthetic pathways, including:

- Anionic S_N2′-type substitution

- Cationic S_N1′-type substitution

- Ipso-substitution

- Defluorinative functionalization using transition metals or photoredox catalysts.

Biochemical Studies

Enzyme Inhibition and Protein Binding

In biochemical research, this compound is valuable for studying enzyme inhibition and protein binding assays.

- Mechanism of Action : The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of a series of trifluoromethyl-substituted phenylurethanes. The results indicated that these compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Herbicide Development

Research focused on developing a new class of herbicides based on trifluoromethyl-substituted ureas demonstrated increased effectiveness against resistant weed species. Field trials showed improved crop yields when these herbicides were applied compared to traditional formulations .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylurethane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the urethane functionality.

Trifluoromethylbenzene: Contains the trifluoromethyl group attached to a benzene ring without additional functional groups.

Uniqueness: 4-(Trifluoromethyl)phenylurethane is unique due to the presence of both the trifluoromethyl and urethane groups, which confer distinct chemical and physical properties

Biological Activity

4-(Trifluoromethyl)phenylurethane (CAS No. 23794-73-2) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthetic routes, mechanisms of action, and potential applications based on the available literature.

Overview of this compound

This compound is classified as a urethane compound, characterized by the presence of a urethane functional group (-NH-CO-O-) attached to a phenyl ring that carries a trifluoromethyl group (-CF3). The trifluoromethyl moiety significantly influences the compound's chemical properties, enhancing its lipophilicity and metabolic stability, which are critical for biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 4-(trifluoromethyl)isocyanate and an alcohol (often ethanol). The reaction can be represented as follows:

This reaction follows standard urethane formation protocols, where an isocyanate reacts with an alcohol to yield a urethane product.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, research on related structures has shown that 4-(trifluoromethyl)-substituted phenyl derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro evaluations demonstrated that these compounds could modulate signaling pathways involved in cell survival and proliferation, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, likely due to the electron-withdrawing effects of the trifluoromethyl group, which can enhance interaction with microbial targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Biological Membranes : The lipophilic nature of the trifluoromethyl group allows for better membrane penetration and interaction with cellular components.

- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation, impacting various biochemical pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of trifluoromethyl-substituted phenyl compounds, it was found that derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines. This suggests a promising therapeutic window for further exploration in drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various fluorinated compounds, including derivatives of this compound. Results indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating potency comparable to established antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | Aldehyde | Moderate antimicrobial |

| 4-(Trifluoromethyl)phenylhydrazine | Hydrazine derivative | Anticancer potential |

| 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | Ether derivative | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(Trifluoromethyl)phenylurethane, and what critical reaction parameters must be controlled?

- Answer : The synthesis typically involves coupling reactions between 4-(trifluoromethyl)phenyl isocyanate and alcohols or amines under anhydrous conditions. Key parameters include temperature control (0–25°C to avoid side reactions), solvent selection (e.g., THF or DCM for polar aprotic stability), and catalyst use (e.g., triethylamine for neutralization of byproducts). Intermediates like 4-(trifluoromethyl)phenyl isocyanate may require purification via column chromatography to remove unreacted starting materials .

Q. How is the trifluoromethyl group in this compound characterized using spectroscopic techniques?

- Answer : Nuclear Magnetic Resonance (¹⁹F NMR) is critical for identifying the trifluoromethyl group, with chemical shifts typically observed at δ −60 to −65 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) confirms the urethane linkage via N-H stretching (3200–3400 cm⁻¹) and carbonyl absorption (1680–1720 cm⁻¹). Mass spectrometry (LCMS/HRMS) validates molecular weight, with fragmentation patterns consistent with CF₃-containing ions .

Q. What biological activities are associated with phenylurethane derivatives, and how does the trifluoromethyl group modulate these effects?

- Answer : Phenylurethanes are known enzyme inhibitors (e.g., DYRK1A kinase) and growth regulators. The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation and increases lipophilicity, improving membrane permeability. For example, trifluoromethyl-substituted phenylurethanes exhibit prolonged inhibitory effects in kinase assays compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to address intermediate instability and low yields?

- Answer : Strategies include:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates.

- Flow Chemistry : Continuous flow systems minimize exposure of air/moisture-sensitive intermediates (e.g., isocyanates).

- Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-urethane bond formation, as seen in analogous syntheses .

Q. What advanced analytical techniques resolve structural ambiguities in fluorinated urethane derivatives, particularly regioisomers?

- Answer : X-ray crystallography provides definitive structural elucidation. For dynamic systems, 2D NMR (e.g., NOESY, HSQC) differentiates regioisomers by correlating fluorine-proton coupling. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragment ions unique to the trifluoromethyl-substituted moiety .

Q. How should researchers reconcile contradictory data on the metabolic stability of trifluoromethyl groups in vivo?

- Answer : Contradictions arise from species-specific metabolism (e.g., cytochrome P450 variations) and experimental conditions. Methodological approaches include:

- Isotopic Labeling : Use deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) to track metabolic pathways via LC-MS/MS.

- Microsomal Studies : Compare liver microsome stability across species (human vs. rodent) to identify degradation pathways.

- Computational Modeling : Predict metabolic hotspots using docking simulations with CYP450 isoforms .

Properties

IUPAC Name |

ethyl N-[4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVZZFDJGJRPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380637 | |

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-73-2 | |

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.